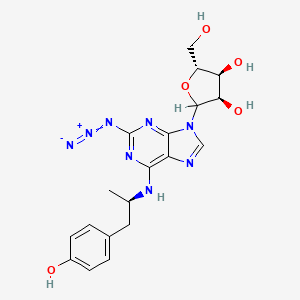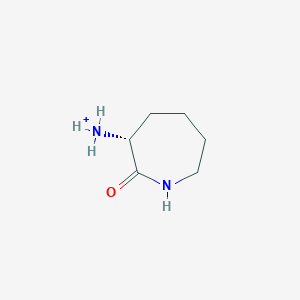
D-2-ammoniohexano-6-lactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-2-ammoniohexano-6-lactam is conjugate acid of D-2-aminohexano-6-lactam. It is a conjugate acid of a D-2-aminohexano-6-lactam.
Applications De Recherche Scientifique
Beta-lactamase Resistance and Control
D-2-ammoniohexano-6-lactam, as a component of the beta-lactam class, is significant in understanding beta-lactamase-mediated resistance. The molecular diversity of beta-lactamases, classified into four classes (A-D), affects the effectiveness of beta-lactam antibiotics. The development of stable agents and inhibitors against beta-lactamase-producing organisms is an ongoing challenge in pharmaceutical chemistry. These efforts include modifications to penicillins, cephalosporins, and carbapenems for stability and efficacy against common pathogens, although they may select for new resistances (Livermore, 1998).
Conformational Studies of Lactams
Research on isomeric lactams, such as D-2-ammoniohexano-6-lactam, has involved analyzing their conformation using techniques like NMR spectroscopy. Studies of various lactams have shown chair conformations with equatorial substituents, providing insights into their structural behavior, which is important for understanding their biological activity (Hamerníková et al., 2002).
Functional Classification of β-Lactamases
Understanding the functional classification of β-lactamases, including those that interact with D-2-ammoniohexano-6-lactam, is crucial for developing effective antibiotics. This classification is based on substrate and inhibitor profiles and aligns with molecular classifications. It's vital for predicting the phenotypic behavior of clinical isolates and guiding the development of new antibiotics (Bush & Jacoby, 2009).
Theoretical Studies on Lactams
Theoretical studies, such as those on 2-quinolinol (an analog of carbostyril and DNA bases, related to lactams like D-2-ammoniohexano-6-lactam), help in understanding the impact of tautomerism and aromaticity on DNA bases. Such insights are crucial for drug design and understanding interactions at the molecular level (Pan et al., 2014).
Applications in Solar Cell Development
Lactams, including D-2-ammoniohexano-6-lactam, have applications in developing efficient polymer solar cells. The introduction of lactam acceptor units in copolymers has led to significant improvements in solar cell efficiency, demonstrating the versatility of lactams beyond pharmaceutical applications (Cao et al., 2015).
Biosensor Development
D-2-ammoniohexano-6-lactam, as part of the lactam class, has potential in biosensor technology. A lactam biosensor, capable of sensing various lactams, has been developed. This technology could enhance high-throughput metabolic engineering and industrial processes involving lactams (Zhang et al., 2017).
Propriétés
Nom du produit |
D-2-ammoniohexano-6-lactam |
|---|---|
Formule moléculaire |
C6H13N2O+ |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
[(3R)-2-oxoazepan-3-yl]azanium |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m1/s1 |
Clé InChI |
BOWUOGIPSRVRSJ-RXMQYKEDSA-O |
SMILES isomérique |
C1CCNC(=O)[C@@H](C1)[NH3+] |
SMILES |
C1CCNC(=O)C(C1)[NH3+] |
SMILES canonique |
C1CCNC(=O)C(C1)[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



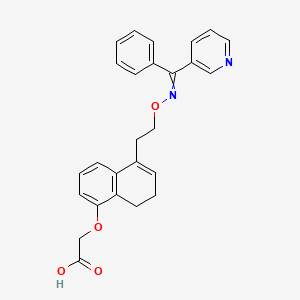
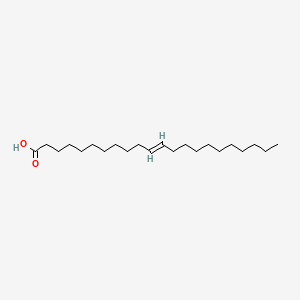
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1240491.png)


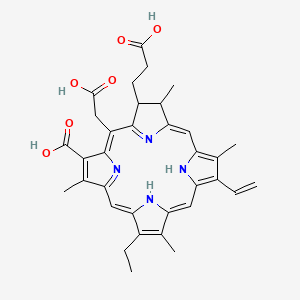
![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)

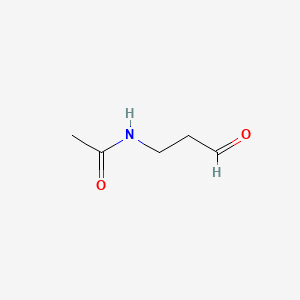


![(11Z)-11-Ethylidene-6-hydroxy-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-en-12-one](/img/structure/B1240508.png)

